2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O3S3 and its molecular weight is 423.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a novel derivative within the thieno[2,3-d]pyrimidine class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H16N4O3S, with a molecular weight of approximately 324.36 g/mol. The structure features a thieno-pyrimidine core linked to a sulfamoylphenyl group and an acetamide moiety, which contributes to its biological activity.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anti-inflammatory effects. For example, compounds synthesized from this scaffold have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
The compound showed comparable potency to celecoxib, a widely used COX-2 inhibitor, indicating its potential as an anti-inflammatory agent.
2. Analgesic Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects through various animal models. Studies indicate that it significantly reduces pain responses in models such as the formalin test and carrageenan-induced paw edema.
3. Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
A notable study involved the synthesis of several thieno[2,3-d]pyrimidine derivatives and their evaluation in vivo for anti-inflammatory and analgesic activities. The results showed that the most active derivatives had ED50 values comparable to established anti-inflammatory drugs like indomethacin.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thieno-pyrimidine Core : Essential for COX inhibition.
- Sulfamoyl Group : Enhances solubility and bioavailability.
- Acetamide Moiety : Contributes to analgesic properties.
Properties
IUPAC Name |
2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S3/c1-8-9(2)26-15-13(8)14(17)20-16(21-15)25-7-12(22)19-10-3-5-11(6-4-10)27(18,23)24/h3-6H,7H2,1-2H3,(H,19,22)(H2,17,20,21)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWUBIGWRFKPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.